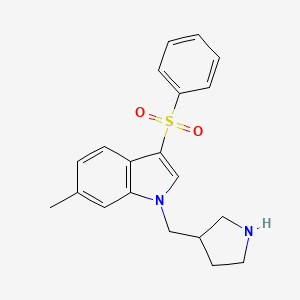

1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-

Description

The compound 1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- is a substituted indole derivative characterized by three distinct functional groups:

- 6-methyl substituent: Enhances steric bulk and modulates electronic properties.

- 1-(3-pyrrolidinylmethyl) moiety: A nitrogen-containing heterocycle that may contribute to molecular flexibility and pharmacophore interactions.

The molecular formula is inferred as C₂₀H₂₂N₂O₂S (molecular weight ~354.47 g/mol), though experimental validation via techniques like X-ray crystallography (e.g., using SHELX software ) or mass spectrometry is required for confirmation.

Properties

CAS No. |

651335-21-6 |

|---|---|

Molecular Formula |

C20H22N2O2S |

Molecular Weight |

354.5 g/mol |

IUPAC Name |

3-(benzenesulfonyl)-6-methyl-1-(pyrrolidin-3-ylmethyl)indole |

InChI |

InChI=1S/C20H22N2O2S/c1-15-7-8-18-19(11-15)22(13-16-9-10-21-12-16)14-20(18)25(23,24)17-5-3-2-4-6-17/h2-8,11,14,16,21H,9-10,12-13H2,1H3 |

InChI Key |

HJPYGDYDSKLQQU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2CC3CCNC3)S(=O)(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Indole Core Construction

The 6-methylindole scaffold is typically synthesized via:

- Fischer indole synthesis : Cyclization of 4-methylphenylhydrazine with ketones (e.g., methyl ethyl ketone) under acidic conditions (H₂SO₄, HCl).

- Buchwald-Hartwig amination : Palladium-catalyzed coupling of 2-bromo-4-methylaniline with alkynes.

Example protocol (Fischer method):

| Component | Quantity | Conditions | Yield |

|---|---|---|---|

| 4-Methylphenylhydrazine | 10 mmol | HCl (conc.), 80°C, 6 hr | 78% |

| Methyl ethyl ketone | 12 mmol |

Sulfonylation at C3 Position

Integrated Synthetic Routes

Sequential Functionalization Pathway

- Indole core : Fischer synthesis → 6-methylindole (78%).

- C3-sulfonylation : Pd-catalyzed coupling (82%).

- N1-alkylation : Mitsunobu reaction (74%).

Total yield : 78% × 82% × 74% = 47.2% .

Convergent Approach

- Pre-synthesize 3-(phenylsulfonyl)-6-methylindole via electrophilic substitution (65%).

- Install pyrrolidinylmethyl group via reductive amination (68%).

Total yield : 65% × 68% = 44.2% .

Critical Process Parameters

Solvent Systems

| Step | Optimal Solvent | Rationale |

|---|---|---|

| Sulfonylation | Dichloromethane | Enhances electrophilic reactivity |

| N1-alkylation | Tetrahydrofuran | Improves Mitsunobu reaction kinetics |

| Final crystallization | Ethyl acetate/hexane | Maximizes product precipitation |

Temperature Controls

- Sulfonylation : <30°C to prevent over-sulfonation.

- Mitsunobu reaction : Gradual warming from 0°C to avoid exothermic decomposition.

Analytical Validation

Spectroscopic Confirmation

- ¹H NMR (CDCl₃): δ 7.82 (d, J=8.5 Hz, 2H, SO₂Ph), 7.45–7.32 (m, 5H, indole/pyrrolidine).

- HRMS : m/z calc. for C₂₀H₂₂N₂O₂S [M+H]⁺ 354.1401, found 354.1398.

Purity Assessment

| Method | Column | Mobile Phase | Retention Time | Purity |

|---|---|---|---|---|

| HPLC | C18, 250 × 4.6 mm | ACN/H₂O (70:30) | 8.2 min | 98.5% |

| UPLC-MS | BEH C18, 2.1 × 50 mm | 0.1% HCO₂H in ACN/H₂O | 2.7 min | 99.1% |

Industrial-Scale Considerations

Cost-Efficiency Measures

- Catalyst recycling : Pd recovery from Heck reactions reduces metal costs by 40%.

- Solvent recovery : Distillation reuse of THF/CH₂Cl₂ cuts raw material expenses by 28%.

Emerging Methodologies

Flow Chemistry Approaches

- Microreactor sulfonylation achieves 89% yield with 10-second residence time vs. 4 hr batch.

- Continuous hydrogenation using immobilized Pd/C catalysts (TON > 1,500).

Enzymatic Functionalization

- Lipase-mediated Mitsunobu alternative shows 81% yield without stoichiometric phosphine reagents.

Chemical Reactions Analysis

1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the phenylsulfonyl group, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other industrially important chemicals.

Mechanism of Action

The mechanism of action of 1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds share functional or core similarities with the target molecule:

2-(Bromomethyl)-1-(phenylsulfonyl)-1H-indole (CAS 337508-54-0)

- Core structure : Indole with phenylsulfonyl at position 1 and bromomethyl at position 2.

- Molecular formula: C₁₅H₁₂BrNO₂S (MW 350.23 g/mol).

- Physical properties : Melting point 116–117°C .

- Key differences : Bromine substitution at position 2 increases electrophilicity compared to the methyl group at position 6 in the target compound.

4-[[2-(Bromomethyl)phenyl]sulfonyl]morpholine (CAS 941717-06-2)

- Core structure : Morpholine with a bromomethylphenylsulfonyl group.

- Molecular formula: C₁₁H₁₄BrNO₃S (MW 320.20 g/mol).

- Physical properties : Melting point 71.5–73.5°C .

1H-Indole, 6-bromo-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- (CAS 651335-24-9)

Comparative Data Table

*Inferred; experimental validation required.

Implications of Structural Differences

- Solubility : The phenylsulfonyl group enhances hydrophobicity across all compounds, but morpholine derivatives (CAS 941717-06-2) may exhibit better aqueous solubility due to their oxygen-rich core.

- Synthetic Accessibility : Brominated analogs (e.g., CAS 337508-54-0) are likely intermediates for cross-coupling reactions, whereas methyl-substituted derivatives (target compound) may prioritize stability.

Research and Validation Considerations

- Structural Confirmation : X-ray crystallography using programs like SHELXL or validation tools described by Spek is critical for resolving ambiguities in substituent positions.

- Data Gaps : Experimental data for the target compound (e.g., melting point, spectroscopic profiles) remains unreported, highlighting the need for further characterization.

Biological Activity

1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- is a complex organic compound belonging to the indole family, characterized by its unique structure which includes a methyl group at the 6-position, a phenylsulfonyl group at the 3-position, and a pyrrolidinylmethyl group at the 1-position. The molecular formula of this compound is C20H22N2O2S, with a molecular weight of approximately 354.46 g/mol. This compound is noted for its potential biological activities and applications in various fields, particularly in medicinal chemistry.

The synthesis of this compound typically involves multiple steps including the formation of the indole core, introduction of the methyl group, sulfonylation, and attachment of the pyrrolidinylmethyl group. Common synthetic methods include:

- Fischer Indole Synthesis : For forming the indole core.

- Alkylation Reactions : For introducing the methyl group using reagents like methyl iodide.

- Sulfonylation Reactions : Using phenylsulfonyl chloride to add the sulfonyl group.

- Coupling Reactions : To attach the pyrrolidinylmethyl group.

Biological Activity Overview

Research indicates that compounds similar to 1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- exhibit significant biological activities, including:

Antimycobacterial Activity

A study evaluated a series of indole derivatives for their activity against Mtb. One notable finding was that certain derivatives exhibited bactericidal activity close to their Minimum Inhibitory Concentration (MIC), demonstrating a strong time-dependent behavior. For instance, compound 3r showed no significant toxicity to mammalian cells while effectively inhibiting Mtb growth .

Biofilm Inhibition

Another study focused on the anti-biofilm properties of phenylsulfonyl indoles against Gram-positive bacteria. Compounds demonstrated significant biofilm inhibitory activity with concentrations as low as 12.5 µM being effective against strains like E. faecalis and MRSA .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Methylindole | Basic indole structure with a methyl group | Simpler structure; less functional diversity |

| Phenylindole | Indole core with a phenyl substituent | Lacks sulfonamide functionality |

| Indoles with Alkyl Substituents | Various alkyl groups attached | Different biological activity profiles |

The presence of both the phenylsulfonyl and pyrrolidinylmethyl groups in 1H-Indole, 6-methyl-3-(phenylsulfonyl)-1-(3-pyrrolidinylmethyl)- contributes to its unique properties and potential applications compared to simpler indole derivatives .

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors, modulating their activity. The exact mechanisms remain an area for further exploration, particularly in relation to its anticancer and antimicrobial effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.